molecular formula C12H13BrN2O2 B598743 tert-Butyl 4-bromo-1H-indazole-5-carboxylate CAS No. 1203662-37-6

tert-Butyl 4-bromo-1H-indazole-5-carboxylate

Cat. No. B598743
M. Wt: 297.152
InChI Key: MCYAACAGIQVDMR-UHFFFAOYSA-N
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Patent
US08841462B2

Procedure details

A bi-phasic solution of 2-bromo-4-fluoro-3-formyl-benzoic acid tert-butyl ester (4.25 g, 14 mmol), DME (25 mL) and hydrazine hydrate (15 mL) was heated at 90° C. for 1 hour. After cooling, the products were partitioned between ethyl acetate and water, the aqueous layer extracted with ethyl acetate and the combined organic extracts dried (Na2SO4), filtered and concentrated in vacuo to give the title compound as a tan solid (4.1 g, 100%). LCMS (method B) RT=3.63 min, [M+CH3CN+H]+=338/340, [M−H]−=295/297.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[C:7]1[CH:12]=[CH:11][C:10](F)=[C:9]([CH:14]=O)[C:8]=1[Br:16])([CH3:4])([CH3:3])[CH3:2].O.[NH2:19][NH2:20]>COCCOC>[C:1]([O:5][C:6]([C:7]1[C:8]([Br:16])=[C:9]2[C:10](=[CH:11][CH:12]=1)[NH:20][N:19]=[CH:14]2)=[O:17])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=C(C(=C(C=C1)F)C=O)Br)=O
Name
Quantity
15 mL
Type
reactant
Smiles
O.NN
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the products were partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C=1C(=C2C=NNC2=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.